molecular formula C28H25NO5 B413082 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B413082
M. Wt: 455.5g/mol
InChI Key: TYSMJYNWIQTTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a fused aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core anthracene structure, followed by the introduction of methoxy groups and the formation of the epipyrroloanthracene framework. Key reagents and conditions include:

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Cyclization: Formation of the fused ring system through cyclization reactions under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethoxybenzoate: A simpler compound with similar methoxy groups but lacking the complex fused ring system.

    Methyl-4-(dimethoxymethyl)-benzoate: Another related compound with methoxy groups and a benzoate structure.

Uniqueness

1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its intricate fused ring system and multiple methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and reactivity make it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5g/mol

IUPAC Name

1-(dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H25NO5/c1-32-17-14-12-16(13-15-17)29-25(30)23-22-18-8-4-6-10-20(18)28(24(23)26(29)31,27(33-2)34-3)21-11-7-5-9-19(21)22/h4-15,22-24,27H,1-3H3

InChI Key

TYSMJYNWIQTTGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(OC)OC

Origin of Product

United States

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